molecular formula C13H19N3O4 B11843003 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Cat. No.: B11843003
M. Wt: 281.31 g/mol
InChI Key: RJJMDTHNGQEPSQ-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid: is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound’s structure includes a pyrazolo[4,3-c]pyridine core, which is a fused bicyclic system containing both pyrazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves multiple steps. One common method starts with the reaction of N-Boc-4-aminopyrazole-5-carbaldehyde with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This reaction forms methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids. Subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyridine ring, converting it to a piperidine ring.

    Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol for Boc deprotection.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine: In biological research, derivatives of this compound have shown potential as inhibitors of specific enzymes and receptors. They are being investigated for their potential therapeutic applications in treating diseases such as cancer and neurological disorders.

Industry: In the pharmaceutical industry, the compound serves as a building block for the synthesis of drug candidates. Its ability to undergo selective reactions makes it valuable for the development of complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
  • 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Comparison: While these compounds share structural similarities, such as the presence of a tert-butoxycarbonyl group and a fused bicyclic system, they differ in the specific arrangement of atoms and functional groupsFor example, the presence of a thieno ring in 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid may impart different electronic properties compared to the pyrazolo ring in the target compound .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-8-5-15(4)14-10(8)9(7-16)11(17)18/h5,9H,6-7H2,1-4H3,(H,17,18)

InChI Key

RJJMDTHNGQEPSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)C(=O)O

Origin of Product

United States

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